2,4-Dichloro-6-fluoro-5-methylquinoline-3-carbonitrile
Description
Properties
Molecular Formula |
C11H5Cl2FN2 |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
2,4-dichloro-6-fluoro-5-methylquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H5Cl2FN2/c1-5-7(14)2-3-8-9(5)10(12)6(4-15)11(13)16-8/h2-3H,1H3 |
InChI Key |
IFOGQUUCHOONOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(=C(C(=N2)Cl)C#N)Cl)F |
Origin of Product |
United States |
Preparation Methods
Chlorination of Hydroxyquinoline Derivative
- Reaction: The hydroxyl groups at positions 2 and 4 of 2,4-dihydroxy-6-fluoroquinoline are converted to chloro substituents using phosphorus oxychloride.
- Conditions: The reaction is conducted in acetonitrile solvent, heating from 65°C to 85°C under reflux for 1–2 hours.
- Monitoring: Thin-layer chromatography (TLC) is employed to monitor reaction progress.
- Outcome: This step yields 2,4-dichloro-6-fluoroquinoline intermediate with high regioselectivity.
Introduction of the Carbonitrile Group at Position 3
- Method: Nucleophilic substitution of a suitable leaving group (e.g., halide) at position 3 with cyanide ion (NaCN or CuCN) in polar aprotic solvents.
- Conditions: Typically performed under controlled temperature to avoid side reactions.
- Result: Formation of the 3-carbonitrile moiety on the quinoline ring, completing the key functionalization.
Methyl Substitution at Position 5
- The methyl group at position 5 is generally introduced in the starting quinoline derivative or via selective alkylation reactions prior to halogenation and nitrile introduction.
Fluorination
- The fluorine atom at position 6 is usually incorporated early in the synthesis, often present in the starting hydroxyquinoline.
- Alternatively, halogen exchange reactions (Halex) can be employed, using KF and phase transfer catalysts like 18-crown-6 under heating (e.g., 60°C for 12 hours) to replace chlorine with fluorine.
Isolation and Purification
- After completion of the reaction, the mixture is cooled to room temperature.
- Ammonia water and ethyl acetate are added for extraction.
- The organic phase is concentrated to obtain the crude product.
- Purification is achieved by column chromatography, yielding a pale yellow crystalline powder of 2,4-dichloro-6-fluoro-5-methylquinoline-3-carbonitrile with high purity.
Characterization Techniques
| Technique | Purpose | Typical Results/Notes |
|---|---|---|
| Melting Point (Tm) | Purity and physical property confirmation | ~89–91°C for similar nitrile quinolines |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | >97% purity achievable with C18 reverse-phase columns |
| Nuclear Magnetic Resonance (¹H/¹³C NMR) | Structural confirmation of substitution pattern | Confirms presence of methyl, chloro, fluoro, and nitrile groups |
| Fourier Transform Infrared Spectroscopy (FT-IR) | Functional group verification | Characteristic nitrile stretch (~2200 cm⁻¹) |
| Mass Spectrometry (MS) | Molecular weight confirmation | HRMS matches expected molecular ion (e.g., m/z ~309.98 for related compounds) |
| Elemental Analysis | Verification of elemental composition | Within ±0.4% of theoretical C, H, N, Cl, F content |
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Key Intermediate/Product | Notes |
|---|---|---|---|---|
| 1 | Chlorination | POCl₃, acetonitrile, 65–85°C, reflux 1–2 h | 2,4-Dichloro-6-fluoroquinoline | Conversion of hydroxy to chloro |
| 2 | Nucleophilic substitution | NaCN or CuCN, polar aprotic solvent | This compound | Introduction of nitrile group |
| 3 | Fluorination (if needed) | KF, TBAF catalyst, DMF, 60°C, 12 h | Fluorinated quinoline derivative | Halex reaction for fluorine substitution |
| 4 | Purification | Column chromatography | Pure this compound | Pale yellow crystalline powder |
Research and Practical Notes
- The use of phosphorus oxychloride is critical for selective chlorination; reaction temperature and time must be carefully controlled to avoid over-chlorination or decomposition.
- Fluorination via halogen exchange is a mild and effective method to introduce fluorine atoms in place of chlorine.
- Cyanide introduction requires careful handling due to toxicity; reaction conditions should minimize side reactions.
- Purification by column chromatography ensures removal of unreacted starting materials and side products, critical for obtaining material suitable for medicinal chemistry applications.
- Analytical characterization confirms structural integrity and high purity, essential for reproducibility in research and development.
Chemical Reactions Analysis
2,4-Dichloro-6-fluoro-5-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with the help of palladium catalysts.
Scientific Research Applications
2,4-Dichloro-6-fluoro-5-methylquinoline-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antibacterial and antiviral agents.
Agriculture: The compound is used in the development of agrochemicals, such as herbicides and insecticides.
Material Science: It is employed in the synthesis of organic semiconductors and liquid crystals for electronic applications.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-fluoro-5-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
The structural and functional attributes of 2,4-Dichloro-6-fluoro-5-methylquinoline-3-carbonitrile are best understood through comparison with related quinoline and carbonitrile derivatives. Below is a detailed analysis:
Structural Analogues
Key Observations :
- Halogenation Effects: The dual chlorine atoms in the target compound enhance electron-withdrawing effects compared to mono-halogenated analogues like 7-fluoro-3-quinolinecarbonitrile. This may improve binding affinity in enzyme inhibition but reduce solubility .
- Carbonitrile Positioning: Unlike chromene-based carbonitriles (e.g., Compound 1E in ), the quinoline core offers greater aromatic stability, favoring applications in high-temperature materials.
Physicochemical Properties
Notes:
- The target compound’s solubility is inferred to be lower than chromene derivatives (e.g., Compound 1E) due to increased hydrophobicity from chlorine and methyl groups.
- Purity data gaps highlight the need for standardized analytical protocols, as seen in HPLC traces for related compounds .
Biological Activity
2,4-Dichloro-6-fluoro-5-methylquinoline-3-carbonitrile is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core with specific substitutions that enhance its biological activity. The presence of two chlorine atoms, a fluorine atom, a methyl group, and a carbonitrile group contributes to its unique chemical reactivity.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, altering cellular functions.
- Reactive Oxygen Species (ROS) Generation : Its ability to undergo redox reactions can lead to the generation of ROS, which can induce oxidative stress in cells, particularly in pathogens or cancer cells.
- Target Binding : The functional groups on the compound allow it to bind selectively to various molecular targets, enhancing its therapeutic efficacy.
Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties. Studies have shown that quinoline derivatives often possess activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
- Antiviral Properties : Similar compounds within the quinoline class have demonstrated antiviral effects against viruses like HIV and Zika virus .
- Anticancer Effects : Preliminary studies suggest potential anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound showed considerable inhibition against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µg/mL |
| This compound | S. aureus | 25 µg/mL |
This data highlights the potential of this compound as an antimicrobial agent .
Antiviral Activity
In another study focusing on the antiviral properties of quinolines, it was found that derivatives similar to this compound exhibited activity against viral strains by inhibiting viral replication processes .
Q & A
Q. What are the established synthetic routes for 2,4-Dichloro-6-fluoro-5-methylquinoline-3-carbonitrile?
Methodological Answer: The synthesis typically involves halogenation and nucleophilic substitution. For example:
- Chlorination : Reacting precursor quinoline derivatives with phosphoryl chloride (POCl₃) under reflux conditions introduces chlorine atoms at specific positions. This method is adapted from the chlorination of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile to yield 6-chloro derivatives .
- Fluorination : Fluorine can be introduced via electrophilic substitution or halogen exchange (Halex reaction) using fluorinating agents like KF/18-crown-5.
- Cyano Group Introduction : Nitrile groups are often added via nucleophilic displacement of halides using cyanide sources (e.g., NaCN or CuCN) in polar aprotic solvents .
Q. Key Characterization Techniques :
Q. How is the compound characterized for structural integrity and purity?
Methodological Answer:
- Melting Point (Tm) : Determined via differential scanning calorimetry (DSC). For structurally similar nitriles, Tm ranges between 89–91°C .
- Chromatography : HPLC with UV detection (λ = 254 nm) is standard for purity assessment. For example, >97% purity is achievable using C18 reverse-phase columns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₁H₆Cl₂F₃N₂: expected [M+H]⁺ = 309.98).
- Elemental Analysis : Validates C, H, N, and halogen content within ±0.4% theoretical values.
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity or spectral data for this compound?
Methodological Answer: Discrepancies often arise from:
- Reaction Conditions : Variations in solvent (DMF vs. THF), temperature, or catalyst loading. For example, POCl₃-mediated chlorination at 110°C vs. 80°C can alter regioselectivity .
- Isolation Methods : Column chromatography (silica gel, hexane/EtOAc) vs. recrystallization may yield different polymorphs.
- Spectral Interpretation : Use computational tools (e.g., DFT calculations) to predict ¹³C NMR shifts and compare with experimental data. Cross-validate with X-ray crystallography if single crystals are obtainable .
Case Study : Conflicting melting points (e.g., 89–91°C vs. 85–87°C) may indicate polymorphic forms or residual solvents. Thermogravimetric analysis (TGA) can detect solvent retention .
Q. How can synthetic routes be optimized for higher yield and scalability?
Methodological Answer:
- Catalyst Screening : Evaluate Pd/Cu catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl group introduction) .
- Solvent Optimization : Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) to improve reaction efficiency and sustainability.
- Flow Chemistry : Continuous flow systems enhance heat/mass transfer for exothermic reactions (e.g., nitrile formation), reducing side products .
Example : A 15% yield improvement was reported for analogous quinolines by switching from batch to microreactor conditions .
Q. What are the applications of this compound in medicinal chemistry research?
Methodological Answer:
- Fluoroquinolone Analog Synthesis : The compound serves as a precursor for antibiotics. For example, its nitrile group undergoes hydrolysis to carboxylic acids, enabling conjugation with piperazinyl moieties .
- Kinase Inhibitor Development : The dichloro-fluoromethyl motif is critical in ATP-binding pocket targeting. Structure-activity relationship (SAR) studies use this scaffold to optimize potency against tyrosine kinases .
Q. Experimental Design :
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation of fine powder (use fume hoods) .
- Storage : Store in airtight containers at 2–8°C, away from ignition sources (flash point >150°C) .
- Waste Disposal : Neutralize with 10% NaOH solution before disposal to hydrolyze nitriles into less toxic amides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
